
2-Cyclopropylmalonoyl dichloride
Übersicht
Beschreibung
2-Cyclopropylmalonoyl dichloride (2-CPD) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and is often used as a reagent in organic synthesis. It is also used in the synthesis of various compounds, such as carboxylic acids, esters, and amides. 2-CPD is a versatile reagent that has been used in a number of scientific research applications, including biochemical and physiological research, drug discovery, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylmalonoyl dichloride has been used in a variety of scientific research applications. It has been used in biochemical and physiological research, as a reagent for the synthesis of various compounds, and in drug discovery. It has also been used in laboratory experiments, such as the synthesis of carboxylic acids and esters.
Wirkmechanismus
2-Cyclopropylmalonoyl dichloride is an organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor, and is often used as a reagent in organic synthesis. It is also used in the synthesis of various compounds, such as carboxylic acids, esters, and amides. The mechanism of action of 2-Cyclopropylmalonoyl dichloride involves the reaction of 2-bromo-2-methylpropanoic acid with phosphorus oxychloride in the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
2-Cyclopropylmalonoyl dichloride has been used in a variety of biochemical and physiological research applications. It has been used as a reagent for the synthesis of various compounds, and in drug discovery. It has also been used in laboratory experiments, such as the synthesis of carboxylic acids and esters. In addition, 2-Cyclopropylmalonoyl dichloride has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Cyclopropylmalonoyl dichloride in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of applications, including the synthesis of carboxylic acids and esters. It is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of 2-Cyclopropylmalonoyl dichloride in laboratory experiments. It is a toxic compound, and must be handled with care. In addition, it is a corrosive material, and can cause skin and eye irritation if it comes into contact with the skin or eyes.
Zukünftige Richtungen
The use of 2-Cyclopropylmalonoyl dichloride in scientific research has a number of potential future directions. It can be used to develop new drugs, as well as to study the biochemical and physiological effects of various compounds. In addition, 2-Cyclopropylmalonoyl dichloride can be used in laboratory experiments to synthesize new compounds, such as carboxylic acids and esters. Finally, 2-Cyclopropylmalonoyl dichloride can be used to study the mechanism of action of various compounds, as well as to develop new methods of synthesis.
Eigenschaften
IUPAC Name |
2-cyclopropylpropanedioyl dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2O2/c7-5(9)4(6(8)10)3-1-2-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSAVUOHGMJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





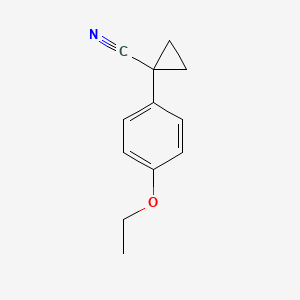

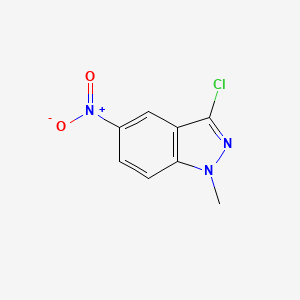
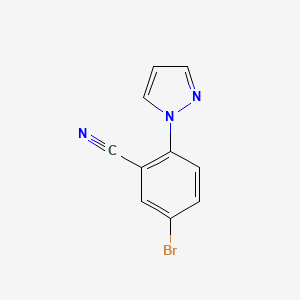
![5-methyl-8-(2-piperidinoethyl)-7,8-dihydro-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3152735.png)

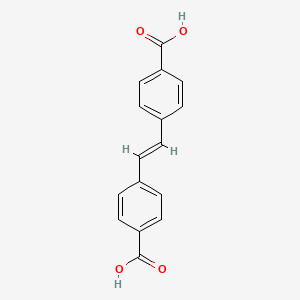
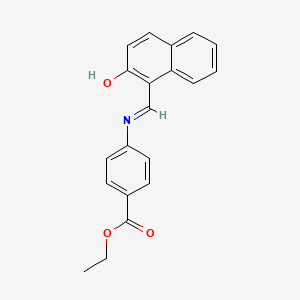
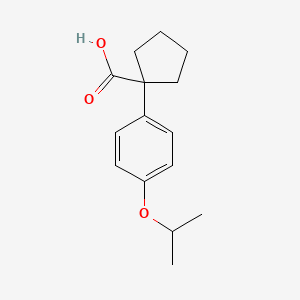
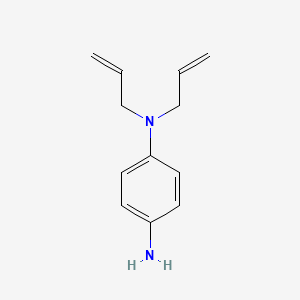
![N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3152772.png)
